3-Acetyl-2-benzoxazolinone
Overview
Description
3-Acetyl-2-benzoxazolinone is a chemical compound with the molecular formula C9H7NO3 .
Synthesis Analysis
The synthesis of 3-Acetyl-2-benzoxazolinone derivatives involves reacting 2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetylhydrazine with appropriate chalcones . The chemical structures of all compounds are confirmed by elemental analyses, IR, 1H NMR, and ESI–MS .Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-benzoxazolinone consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.15700 .Chemical Reactions Analysis
3-Acetyl-2-benzoxazolinone has been found to participate in reactions that lead to the formation of novel pyrazoline derivatives . These derivatives have been found to inhibit human monoamine oxidase-A selectively .Physical And Chemical Properties Analysis
3-Acetyl-2-benzoxazolinone has a molecular weight of 177.15700 . It has a density of 1.379 g/cm3 . The boiling point is 292.4ºC at 760 mmHg and the melting point is 92-94ºC .Scientific Research Applications
Plant Defense Mechanisms and Environmental Impact
3-Acetyl-2-benzoxazolinone, as part of the benzoxazolinones family, has been studied for its role in allelopathy and defense against microbial pathogens. The compound is involved in interactions between plants and their environment, including serving as an allelochemical that provides resistance to crops like maize against pathogenic bacteria, fungi, and insects. It has been observed that maize pathogens such as Fusarium verticillioides can detoxify benzoxazolinones, leading to the accumulation of less toxic transformation products. These interactions suggest potential for the use of benzoxazolinones in biocontrol strategies (C. Bacon et al., 2007).
Potential Therapeutic Applications
Research has highlighted the synthesis of 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of Alzheimer's disease. These compounds have shown inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting stronger activity than standard drugs used in Alzheimer's disease treatment (P. Szymański et al., 2011).
Ecotoxicological Characterization
The ecotoxicological effects of benzoxazinone allelochemicals and their transformation products have been characterized, with a focus on their impact on aquatic organisms like Daphnia magna. These studies help in understanding the environmental fate and potential ecological risks of these compounds (Elena Lo Piparo et al., 2006).
Antimicrobial and Antitumor Studies
Several studies have synthesized and evaluated benzoxazolinone derivatives for their antimicrobial and antitumor activities. These include the creation of novel compounds with potential as cholinesterase inhibitors, as well as studies on the antitumor properties of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, showing efficacy against leukemia, colon, and ovarian cancer cells (J. Easmon et al., 2006).
Antimicrobial Scaffold Potential
The 1,4-benzoxazin-3-one backbone, related to benzoxazolinones, has been suggested as a potential scaffold for designing new antimicrobial compounds. This is based on the observation that while natural benzoxazinoids might lack potency as antimicrobials, their structural derivatives can exhibit significant activity against pathogenic fungi and bacteria, highlighting the potential for development into effective antimicrobial agents (Wouter J. C. de Bruijn et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-acetyl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIQPJPWSJBTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179671 | |
Record name | 2-Benzoxazolinone, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-benzoxazolinone | |
CAS RN |
24963-28-8 | |
Record name | 3-Acetyl-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24963-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazolinone, 3-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024963288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolinone, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.